N,N'-Bisbenzylidenebenzidine
Overview
Description
N,N’-Bisbenzylidenebenzidine is an organic compound with the molecular formula C26H20N2. It is a white crystalline or crystalline powder that is soluble in some organic solvents. This compound is commonly used as a chemical reagent and has applications in the synthesis of other organic compounds, dyes, pigments, and polymers .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Bisbenzylidenebenzidine can be synthesized through the reaction of benzaldehyde with benzidine. The reaction typically involves heating benzidine with benzaldehyde in the presence of an acid catalyst. The reaction conditions may vary, but it generally requires a temperature range of 80-90°C .
Industrial Production Methods
Industrial production of N,N’-Bisbenzylidenebenzidine involves a continuous process where benzidine is reacted with benzaldehyde in a single solvent. The process includes mixing sodium hydroxide, 2,3-dichloro-1,4-naphthoquinone, a surfactant, and a platinum catalyst. The mixture is then subjected to hydrogen reductive reaction to produce a hydrazobenzene compound, which is further processed to obtain N,N’-Bisbenzylidenebenzidine .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bisbenzylidenebenzidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form hydrazobenzene derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include hydrazobenzene derivatives, substituted benzidines, and various oxidized products .
Scientific Research Applications
N,N’-Bisbenzylidenebenzidine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organic compounds.
Biology: Employed in the study of biological processes and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Mechanism of Action
The mechanism of action of N,N’-Bisbenzylidenebenzidine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and activity. It may also interact with cellular receptors and enzymes, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzidine: A related compound with similar structural features but different reactivity and applications.
N,N’-Bis(4-methylbenzylidene)benzidine: A derivative with methyl groups that exhibit different chemical properties.
N,N’-Bis(4-chlorobenzylidene)benzidine: A chlorinated derivative with distinct reactivity and applications.
Uniqueness
N,N’-Bisbenzylidenebenzidine is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to form stable crystalline structures and its solubility in organic solvents make it valuable in various applications, particularly in the synthesis of dyes and polymers .
Properties
IUPAC Name |
N-[4-[4-(benzylideneamino)phenyl]phenyl]-1-phenylmethanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2/c1-3-7-21(8-4-1)19-27-25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-20-22-9-5-2-6-10-22/h1-20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDPDXGSAOZKNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10285907 | |
Record name | Dibenzalbenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6311-48-4 | |
Record name | Dibenzalbenzidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43214 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzalbenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10285907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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